molecular formula C11H20N2O2 B12271445 Tert-butyl anti-7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate

Tert-butyl anti-7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B12271445
M. Wt: 212.29 g/mol
InChI Key: KBFKGKCNVPZMHL-JVIMKECRSA-N
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Description

(exo)-tert-Butyl 7-amino-2-azabicyclo[221]heptane-2-carboxylate is a bicyclic compound featuring a unique structure that includes a tert-butyl ester and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (exo)-tert-Butyl 7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves a multi-step process. One common method includes the Diels-Alder reaction of N-substituted pyrroles with acetylenic dienophiles, followed by various functional group transformations . Another approach involves the use of a stereoselective SmI2-mediated cascade reaction to advance a 7-azabicyclo[2.2.1]heptadiene to a 2-azabicyclo[2.2.1]heptene .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(exo)-tert-Butyl 7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The tert-butyl ester can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acid chlorides are commonly used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, such as nitroso, nitro, and different ester or amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (exo)-tert-Butyl 7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound can be used to study enzyme interactions and as a potential scaffold for drug development. Its bicyclic structure is of interest for designing molecules that can interact with biological targets in a specific manner.

Medicine

In medicine, derivatives of this compound are being explored for their potential therapeutic properties. The amino group and the bicyclic structure make it a candidate for developing drugs that can target specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (exo)-tert-Butyl 7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions, while the bicyclic structure provides rigidity and specificity in binding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(exo)-tert-Butyl 7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate is unique due to its combination of a tert-butyl ester and an amino group within a bicyclic framework. This combination provides a distinct set of chemical properties and reactivity patterns that are not found in other similar compounds.

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

tert-butyl (1S,4S)-7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-7-4-5-8(13)9(7)12/h7-9H,4-6,12H2,1-3H3/t7-,8-,9?/m0/s1

InChI Key

KBFKGKCNVPZMHL-JVIMKECRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CC[C@H]1C2N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1C2N

Origin of Product

United States

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